KFC protein - 142725-07-3

KFC protein

Catalog Number: EVT-1519928
CAS Number: 142725-07-3
Molecular Formula: C5H5N3OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KFC protein, often discussed in the context of the KFC Server, refers to a computational model known as Knowledge-based FADE and Contacts. This model is utilized primarily for predicting protein interaction hot spots, which are critical for understanding binding affinities in protein-protein and protein-DNA interactions. The KFC Server facilitates the automated analysis of these interactions by characterizing local structural environments of residues within protein interfaces and predicting their significance based on historical data from experimentally characterized mutations .

Source

The KFC Server was developed as a web-based tool that leverages machine learning techniques to enhance the accuracy of predictions regarding molecular interactions. It draws upon data from the Protein Data Bank and uses a training set consisting of various protein complexes to refine its predictive capabilities .

Classification

KFC protein falls under the category of bioinformatics tools, specifically focusing on computational biology and structural bioinformatics. It integrates concepts from machine learning, structural biology, and computational chemistry to analyze and predict molecular interactions.

Synthesis Analysis

Methods

The synthesis of KFC protein, in terms of its computational modeling, involves several key methodologies:

  • Data Mining: The KFC model employs data mining techniques to analyze structural features of proteins. This includes identifying residues that significantly affect binding energy when mutated.
  • Machine Learning: The server utilizes supervised learning algorithms to classify residues as either hot spots or non-hot spots based on their structural environments .
  • Feature Extraction: Key features such as intermolecular contacts and hydrogen bonding patterns are extracted from protein structures to inform predictions.

Technical Details

The KFC Server uses decision trees trained on a dataset of 249 alanine mutations across 16 non-redundant protein complexes. Each decision tree is designed to recognize local structural environments indicative of hot spots, ultimately providing a score that reflects the confidence in each prediction .

Molecular Structure Analysis

Structure

The molecular structure associated with KFC protein modeling does not refer to a specific chemical compound but rather to the three-dimensional conformations of proteins being analyzed. The KFC Server evaluates these structures using data from the Protein Data Bank, focusing on how specific residues interact within the protein interface.

Data

The server generates detailed output files that include predicted classifications for each residue along with confidence scores. These scores help researchers identify which residues are likely to be critical for binding interactions .

Chemical Reactions Analysis

Reactions

While KFC protein itself does not undergo chemical reactions in a traditional sense, the model predicts how mutations (such as alanine substitutions) can alter binding affinities through changes in molecular interactions. This predictive capability is crucial for understanding how small changes can significantly impact protein function.

Technical Details

The analysis involves computational simulations that assess changes in binding free energy (ΔΔG\Delta\Delta G) resulting from specific mutations. A change greater than 2 kcal/mol typically indicates a significant impact on binding strength .

Mechanism of Action

Process

The mechanism by which KFC protein operates involves several steps:

  1. Input Submission: Users submit a protein structure for analysis.
  2. Feature Characterization: The server analyzes the local environment around each residue.
  3. Prediction Generation: Using trained models, it predicts whether each residue is a hot spot based on its environment.
  4. Visualization: Results are presented through an interactive viewer that highlights predicted hot spots within the context of the entire protein structure .

Data

Predictions include both qualitative classifications (hot spot vs. interface residue) and quantitative scores indicating prediction confidence, aiding researchers in interpreting results .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies depending on the specific protein being analyzed.
  • Solubility: Influenced by amino acid composition and environmental conditions.

Chemical Properties

Chemical properties relevant to KFC modeling include:

  • Binding Affinity: The strength with which proteins interact with ligands or other proteins.
  • Stability: Influenced by factors such as temperature, pH, and ionic strength.

These properties can be inferred through predictions made by the KFC Server based on structural data .

Applications

Scientific Uses

KFC protein modeling has several applications in scientific research:

  • Drug Design: By identifying key interaction hot spots, researchers can design more effective drugs targeting specific proteins.
  • Protein Engineering: Understanding which residues are critical for function enables scientists to engineer proteins with desired characteristics.
  • Structural Biology Studies: Provides insights into protein interactions that are fundamental for cellular processes.
Introduction to Protein Interaction Hot Spots

Definition and Biological Significance of Binding Hot Spots in Protein Interfaces

Protein interaction hot spots are defined as a small subset of residues within protein-protein or protein-DNA interfaces that contribute disproportionately to binding free energy. These residues typically account for the majority of the binding energy in molecular interactions, with mutagenesis studies showing that their alanine substitution causes significant binding energy changes (ΔΔG ≥ 2.0 kcal/mol) [1] [6]. Structurally, hot spots exhibit distinct characteristics: they frequently involve energetically favorable residues like tryptophan (21%), arginine (13.1%), and tyrosine (12.3%), which provide conformational stability and specific interaction geometries [1] [2]. The "O-ring theory" further explains their role, proposing that hot spots are shielded from solvent exposure by surrounding rings of less critical residues, thereby optimizing binding affinity through localized dehydration [6]. Biologically, hot spots drive cellular processes such as signal transduction, DNA replication, and immune responses by serving as functional anchors within interaction networks. Their identification enables targeted drug design, as modulating these residues can disrupt pathological interactions—such as those in cancer-driving protein complexes [4] [6].

  • Table 1: Characteristics of Hot Spot Residues
    PropertyHot SpotsNon-Hot Spots
    Amino Acid FrequencyTrp (21%), Arg (13.1%), Tyr (12.3%)Uniform distribution
    ΔΔG upon Mutation≥2.0 kcal/mol<2.0 kcal/mol
    Structural EnvironmentBuried, solvent-excludedSurface-exposed
    ConservationHighVariable

Role of Hot Spots in Protein-DNA/Protein-Protein Interaction Networks

In protein interaction networks, hot spots function as critical hubs that orchestrate binding specificity and complex stability. Unlike non-hot spot residues, they form tightly packed clusters ("hot regions") that exhibit cooperative effects, where mutations in one hot spot residue can destabilize adjacent hotspots [6]. For protein-DNA interactions, hot spots often involve residues with specific electrostatic properties (e.g., positively charged side chains for DNA backbone contact) and shape-complementary surfaces that recognize DNA motifs [1]. In protein-protein complexes, they enable allosteric communication; for example, in cytokine-receptor systems, hot spots transmit conformational changes that activate signaling cascades [4]. Computational analyses reveal that hot spots correlate with high network centrality, meaning their disruption fragments interaction networks more severely than non-hot spots. This centrality underscores their role in maintaining cellular interactome resilience, as evidenced by their enrichment in cancer driver mutations (e.g., TP53 interfaces) [4] [6].

Challenges in Experimental Identification of Hot Spot Residues

Experimental methods like alanine scanning mutagenesis remain labor-intensive and costly, requiring systematic residue substitution and binding affinity measurements (e.g., isothermal titration calorimetry) [2] [6]. Key limitations include:

  • Throughput Constraints: Each alanine mutation demands individual protein expression, purification, and biophysical analysis, making large-scale studies impractical [6].
  • Context Dependency: Binding energy contributions vary with structural context (e.g., crystal packing artifacts in PDB files may mask true biological interfaces), leading to false positives [6].
  • Quantitative Variability: Experimental ΔΔG values exhibit discrepancies across labs due to differing buffer conditions or measurement techniques [2].These challenges have spurred reliance on databases like ASEdb and BID, which curate experimental hot spots but suffer from sparse coverage (<5% of known interfaces) [4] [6]. Consequently, computational approaches like the KFC Server have emerged to prioritize residues for experimental validation [1] [3].

Properties

CAS Number

142725-07-3

Product Name

KFC protein

Molecular Formula

C5H5N3OS

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